molecular formula C12H17NO3 B8060716 5-(Phenylmethoxy)-D-norvaline

5-(Phenylmethoxy)-D-norvaline

Cat. No.: B8060716
M. Wt: 223.27 g/mol
InChI Key: FRQHBPGMXDWMAZ-LLVKDONJSA-N
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Description

5-(Phenylmethoxy)-D-norvaline is a synthetic amino acid derivative characterized by a D-configuration and a phenylmethoxy (-OCH₂C₆H₅) substituent at the 5-position of the norvaline backbone. The phenylmethoxy group distinguishes it from other norvaline derivatives, which often feature phosphono, dioxolane, or bulky aromatic substituents.

Properties

IUPAC Name

(2R)-2-amino-5-phenylmethoxypentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c13-11(12(14)15)7-4-8-16-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,13H2,(H,14,15)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQHBPGMXDWMAZ-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COCCC[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Phenylmethoxy)-D-norvaline typically involves the protection of the amino group of D-norvaline, followed by the introduction of the phenylmethoxy group. One common method involves the use of benzyl bromide as the phenylmethoxy source. The reaction is carried out in the presence of a base such as sodium hydride in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Phenylmethoxy)-D-norvaline can undergo various chemical reactions, including:

    Oxidation: The phenylmethoxy group can be oxidized to form corresponding phenylmethoxy derivatives.

    Reduction: The compound can be reduced to remove the phenylmethoxy group, yielding D-norvaline.

    Substitution: The phenylmethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: Phenylmethoxy derivatives with oxidized functional groups.

    Reduction: D-norvaline.

    Substitution: Compounds with new functional groups replacing the phenylmethoxy group.

Scientific Research Applications

5-(Phenylmethoxy)-D-norvaline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Phenylmethoxy)-D-norvaline involves its interaction with specific molecular targets. The phenylmethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, and protein synthesis.

Comparison with Similar Compounds

D-Norvaline (Unmodified)

  • Structure: Lacks the phenylmethoxy group; simple branched-chain amino acid.
  • Molecular Weight : 117.15 g/mol (base compound).
  • Key Activity : Inhibits leucyl-tRNA synthetase, synergizes with oxacillin to combat MRSA by altering phospholipid fatty acid (PLFA) composition and membrane fluidity .

5-Phosphono-D-Norvaline

  • Structure: Phosphono (-PO₃H₂) group at the 5-position .
  • Molecular Weight : 195.13 g/mol.
  • Key Activity : Acts as an NMDA receptor antagonist (e.g., AP5, APV), modulating neuronal signaling .
  • Comparison: The phosphono group introduces negative charge at physiological pH, reducing membrane permeability compared to the neutral phenylmethoxy group. This compound targets ion channels rather than bacterial enzymes.

5-(1,3-Dioxolan-2-yl)-D-Norvaline Derivative

  • Structure : 1,3-Dioxolane ring at the 5-position (cyclic ketal) .
  • Molecular Weight : 289.33 g/mol.
  • Key Activity: No direct biological data, but the dioxolane group may improve metabolic stability or serve as a prodrug moiety.
  • Comparison : The dioxolane ring increases polarity and may hydrolyze in acidic environments, unlike the stable phenylmethoxy ether.

5-(3-Methylphenyl)-5,5-Diphenyl-D-Norvaline

  • Structure : Bulky 3-methylphenyl and diphenyl substituents at the 5-position .
  • Molecular Weight : 359.47 g/mol.
  • Comparison : The bulky substituents may hinder enzymatic binding compared to the smaller phenylmethoxy group, reducing antimicrobial efficacy but increasing specificity for hydrophobic targets.

Fmoc-D-Nva(5-Phenyl)-OH

  • Structure: Fmoc-protected amino group and phenyl substituent at the 5-position .
  • Molecular Weight : 415.5 g/mol.
  • Key Activity : Used in peptide synthesis; the Fmoc group facilitates solid-phase coupling.
  • Comparison : The phenyl group mimics phenylmethoxy but lacks the ether oxygen, altering electronic properties. This derivative is primarily a synthetic intermediate rather than a therapeutic agent.

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituent Molecular Weight (g/mol) Key Biological Activity Target
5-(Phenylmethoxy)-D-Norvaline Phenylmethoxy ~265.3* Presumed antimicrobial Leucyl-tRNA synthetase (hypothesized)
D-Norvaline None 117.15 MRSA inhibition Leucyl-tRNA synthetase
5-Phosphono-D-Norvaline Phosphono 195.13 NMDA receptor antagonism Neuronal ion channels
5-(3-Methylphenyl)-D-Norvaline 3-Methylphenyl, diphenyl 359.47 Unknown (structural analog) Hydrophobic receptors

*Estimated based on structural analogs.

Table 2: Physicochemical Properties

Compound LogP* Solubility (Water) Stability
This compound ~2.5 Low High (ether bond)
5-Phosphono-D-Norvaline ~-1.0 High Moderate (acid-labile)
5-(1,3-Dioxolan-2-yl)-D-Norvaline ~1.8 Moderate Low (hydrolyzable)

*Predicted using substituent contributions.

Research Findings and Implications

  • Antimicrobial Potential: The unmodified D-norvaline’s efficacy against MRSA suggests that this compound could be optimized for enhanced bioavailability while retaining enzyme inhibition.
  • Neurological Applications: 5-Phosphono-D-norvaline’s NMDA antagonism highlights how substituent choice redirects activity from antimicrobial to neurological targets.
  • Synthetic Utility: Fmoc-protected derivatives underscore the role of this compound as a building block in peptide therapeutics.

Biological Activity

5-(Phenylmethoxy)-D-norvaline is a unique organic compound classified as an amino acid derivative. It features both a phenyl and a methoxy group, which significantly influence its chemical reactivity and biological activity. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential applications as an enzyme inhibitor and in drug development.

Chemical Structure

The structural formula of this compound can be represented as follows:

C12H15NO2\text{C}_{12}\text{H}_{15}\text{N}\text{O}_2

This structure consists of a D-norvaline backbone with a phenylmethoxy substituent, which enhances its binding affinity to biological targets.

This compound exhibits its biological effects primarily through interactions with specific molecular targets. The presence of the phenylmethoxy group can enhance the compound's binding affinity to enzymes or receptors, leading to modulation of their activity. The following pathways are involved in its mechanism:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic processes.
  • Signal Transduction : It can influence signaling pathways that regulate cellular functions.
  • Protein Interactions : The compound may alter protein-protein interactions, impacting various biological processes.

In Vitro Studies

Research has shown that this compound demonstrates significant activity against various biological targets. For instance, studies indicate its potential role in inhibiting protein tyrosine phosphatases (PTPs), which are critical in regulating cellular signaling pathways.

Compound Target IC50 (nM) Selectivity
This compoundProtein Tyrosine Phosphatase B (mPTPB)< 20Highly selective over mammalian PTPs

Case Studies

  • Enzyme Inhibition : A study demonstrated that this compound inhibited mPTPB with an IC50 value significantly lower than 20 nM, showcasing its potency as a selective inhibitor compared to other compounds in the same class .
  • Therapeutic Potential : In a therapeutic context, the compound has been investigated for its ability to reverse immune responses altered by bacterial phosphatases, indicating its potential application in treating infections like tuberculosis .
  • Chemical Reactivity : The phenylmethoxy group allows for various chemical reactions, such as oxidation and substitution, which can be exploited to develop new derivatives with enhanced biological activities.

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

Compound Functional Groups Biological Activity
5-(Methoxy)-D-norvalineMethoxy onlyModerate enzyme inhibition
5-(Ethoxy)-D-norvalineEthoxy onlyLower selectivity
5-(Phenyl)-D-norvalinePhenyl onlyLimited biological applications

The dual functionality of the phenyl and methoxy groups in this compound enhances its reactivity and selectivity compared to these analogs.

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